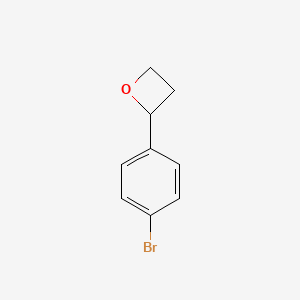

2-(4-Bromophenyl)oxetane

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDUEYOZOWQMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313298 | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-16-7 | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl Oxetane and Its Analogues

Intramolecular Cyclization Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring is most commonly achieved through intramolecular cyclization, where a linear precursor containing the necessary atoms is induced to form the heterocyclic ring. These strategies can be broadly categorized based on the type of bond formed in the ring-closing step: either a carbon-oxygen (C–O) bond or a carbon-carbon (C–C) bond.

C–O Bond Forming Cyclizations

The formation of a C–O bond is the most prevalent strategy for synthesizing oxetanes. This approach typically involves an intramolecular nucleophilic substitution where a hydroxyl group attacks an electrophilic carbon atom positioned to form the four-membered ring.

The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for intramolecular reactions to produce cyclic ethers, including oxetanes. masterorganicchemistry.com The strategy relies on the cyclization of a halohydrin or a related substrate where a hydroxyl group and a leaving group are separated by a three-carbon chain (a γ-hydroxy leaving group precursor). beilstein-journals.org The process is initiated by deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as an internal nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the oxetane ring. masterorganicchemistry.comyoutube.com

This method is highly effective for preparing 3,3-disubstituted oxetanes from corresponding 1,3-diols. mdpi.com The diol is first converted into a halohydrin, which is then treated with a strong base to facilitate ring closure. mdpi.com A general procedure involves dissolving the precursor 1,3-diol in a solvent like tetrahydrofuran (B95107) (THF), followed by reaction with carbon tetrachloride (CCl₄) and a phosphine (B1218219) reagent to form the chlorinated intermediate. Subsequent addition of a strong base, such as sodium methoxide, promotes the cyclization to the oxetane. mdpi.com

A notable challenge in the synthesis of certain oxetanes from 1,3-diols bearing two aryl groups is the potential for a competing 1,4-elimination reaction known as Grob fragmentation, which leads to an alkene instead of the desired oxetane. mdpi.combeilstein-journals.org

Table 1: Synthesis of a 2-(4-Bromophenyl)oxetane Analogue via Williamson Etherification mdpi.com

| Precursor | Reagents | Product | Yield |

|---|

The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into a variety of functional groups with clean inversion of stereochemistry. organic-chemistry.orgmdpi.com This reaction can be employed in an intramolecular fashion to achieve the cyclodehydration of 1,3-diols to form oxetanes. The reaction typically involves treating the diol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). mdpi.comscribd.com

The mechanism proceeds through the formation of a phosphonium (B103445) intermediate with one of the alcohol groups, activating it as an excellent leaving group. organic-chemistry.org The remaining hydroxyl group then acts as the intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide to close the oxetane ring. organic-chemistry.org This method is particularly valuable for synthesizing chiral oxetanes from chiral diols, as the SN2-like ring closure ensures a predictable stereochemical outcome. mdpi.com While highly effective, a significant drawback can be the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative from the final product mixture. scribd.com

Direct cyclodehydration of 1,3-diols offers another route to oxetanes. This transformation requires selective activation of one hydroxyl group to turn it into a suitable leaving group, followed by intramolecular attack by the other hydroxyl.

One effective protocol for this transformation was reported by Dussault and co-workers, who prepared enantioenriched oxetanes from enantioenriched 1,3-diols. acs.org Their method involves the selective monotosylation of the primary hydroxyl group of the diol using tosyl chloride (TsCl). The subsequent addition of a base, such as potassium tert-butoxide (KOtBu), facilitates the deprotonation of the remaining secondary alcohol and the subsequent intramolecular cyclization to the oxetane in high yield. acs.org This can be performed as a one-pot reaction or through the isolation of the intermediate tosylate. acs.org

Another approach, developed by Mandal and co-workers, enables a one-pot synthesis of oxetanes from diols using a Williamson etherification protocol. acs.org In this method, the diol is treated with reagents for an Appel reaction (e.g., triphenylphosphine and iodine) to convert the primary alcohol into an iodide in situ. The addition of a base then promotes the cyclization to yield the corresponding oxetane. acs.org

Table 2: Representative Diol Cyclodehydration Methods acs.org

| Method | Starting Material | Key Reagents | Outcome |

|---|---|---|---|

| Dussault et al. | Enantioenriched 1,3-diol | 1. TsCl2. KOtBu | High yield, enantioenriched oxetane |

Mitsunobu Reaction-Based Cyclizations

C–C Bond Forming Cyclization Strategies

While less common than C–O bond formation, the construction of the oxetane ring via intramolecular C–C bond formation represents an alternative synthetic strategy. beilstein-journals.org This approach typically involves the deprotonation of a carbon alpha to both an ether oxygen and an activating group, followed by an intramolecular nucleophilic attack to form the ring. beilstein-journals.org

The synthesis of this compound can be achieved starting from a β-halo ketone precursor. A highly effective chemoenzymatic method provides access to the chiral (S)-enantiomer of the target compound. mdpi.com This process begins with the asymmetric reduction of 3-chloro-1-(4-bromophenyl)propan-1-one using a whole-cell biocatalyst, such as baker's yeast (Saccharomyces cerevisiae). This enzymatic reduction stereoselectively converts the prochiral ketone into the corresponding (S)-chlorohydrin, (S)-3-chloro-1-(4-bromophenyl)propan-1-ol, with high enantiomeric purity. mdpi.com

The subsequent and final step is a base-mediated intramolecular cyclization. Treating the optically active chlorohydrin with a base induces deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the chloride ion in an intramolecular SN2 reaction. mdpi.com This ring-closing step is a classic example of an intramolecular Williamson ether synthesis (a C-O bond formation) and proceeds almost quantitatively without any loss of enantiomeric purity, yielding (S)-2-(4-Bromophenyl)oxetane. mdpi.com

Table 3: Chemoenzymatic Synthesis of (S)-2-(4-Bromophenyl)oxetane mdpi.com

| Step | Precursor | Reagents/Catalyst | Product | Yield/Purity |

|---|---|---|---|---|

| 1. Reduction | 3-chloro-1-(4-bromophenyl)propan-1-one | Baker's yeast | (S)-3-chloro-1-(4-bromophenyl)propan-1-ol | 9% yield, 96:4 e.r. |

Radical-Mediated Cyclizations for Oxetane Scaffolds

Radical-mediated cyclizations offer a powerful approach for the construction of the oxetane ring, often proceeding under mild conditions and tolerating a variety of functional groups. While direct radical cyclization to form this compound is not extensively documented, the general principles can be applied. One such strategy involves a 1,5-hydrogen atom transfer (HAT) followed by a radical recombination sequence. beilstein-journals.org

For the synthesis of a 2-aryl oxetane, a potential pathway could involve the generation of an oxygen-centered radical from a suitably substituted homoallylic alcohol. This radical could then undergo an intramolecular cyclization onto the double bond to form a carbon-centered radical, which is subsequently trapped to yield the oxetane ring. The stereochemical outcome of such reactions is often influenced by the geometry of the starting material and the reaction conditions.

A hypothetical radical-mediated cyclization to form a precursor to this compound is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Generation of an alkoxy radical from a precursor like a hypoiodite (B1233010) or through photoredox catalysis. | Alkoxy radical |

| 2 | Intramolecular 4-exo-trig cyclization onto a pendant alkene. | Carbon-centered radical |

| 3 | Radical trapping with a suitable reagent (e.g., a hydrogen atom donor). | Substituted oxetane |

This approach highlights the versatility of radical chemistry in constructing the strained oxetane ring system, providing a potential route to 2-aryl-substituted oxetanes.

Photoredox-Catalyzed Cyclization Pathways

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This methodology has been successfully applied to the synthesis and functionalization of oxetanes. acs.org

One prominent strategy involves the decarboxylative generation of radicals from carboxylic acid precursors. smolecule.com For instance, 3-aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic oxetane radicals, which can then undergo further reactions like conjugate additions. nih.gov While this exemplifies functionalization at the 3-position, similar principles could be envisioned for the synthesis of 2-aryl oxetanes. A photoredox-catalyzed pathway could potentially be designed starting from a suitable precursor that, upon decarboxylation or another radical-generating event, leads to a radical that cyclizes to form the this compound scaffold.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. beilstein-journals.org Recent advancements have utilized visible-light photoredox catalysis to overcome some of the limitations of the traditional UV-light-mediated process, such as poor selectivity and substrate scope. beilstein-journals.orglboro.ac.uk An iridium-catalyzed Paternò-Büchi reaction between α-ketoesters and simple alkenes has been reported, showcasing the potential for mild and selective oxetane formation. beilstein-journals.orgbeilstein-journals.org

| Catalyst System | Reactants | Product | Key Features |

| Ir(ppy)2(dtbbpy)PF6 | 3-Aryl-3-carboxylic acid oxetane, activated alkene | 3-Aryl-3-alkyl-substituted oxetane | Mild conditions, broad functional group tolerance. nih.gov |

| Iridium photocatalyst | α-Ketoester, alkene | Polysubstituted oxetane | Visible-light mediated, high atom economy. beilstein-journals.orgbeilstein-journals.org |

Multicomponent Reactions and Cascade Processes for Oxetane Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org While specific MCRs for the direct synthesis of this compound are not well-established, the development of such a process would be highly valuable.

Cascade reactions, on the other hand, involve a sequence of intramolecular reactions initiated by a single event, leading to a significant increase in molecular complexity. A cascade process for the construction of the oxetane ring could be envisioned starting from a linear precursor that undergoes a series of cyclizations and rearrangements. For example, a cascade reaction involving an epoxide ring-opening followed by an intramolecular etherification could be a viable strategy. acs.org

The potential of these strategies lies in their ability to rapidly construct the oxetane core with the desired substitution pattern in a single step, reducing the number of synthetic operations and purification steps.

Derivatization of Pre-formed Oxetane Cores (Oxetan-3-one and Related Building Blocks)

A highly effective and widely used strategy for the synthesis of substituted oxetanes, including this compound analogues, involves the derivatization of readily available oxetane building blocks, most notably oxetan-3-one. mdpi.comacs.orgnih.gov

The carbonyl group of oxetan-3-one is susceptible to nucleophilic attack by a wide range of organometallic reagents, providing access to 3-substituted-oxetan-3-ols. ethz.ch The addition of a Grignard or organolithium reagent derived from 4-bromobenzene to oxetan-3-one is a direct method to introduce the 4-bromophenyl group at the 3-position.

A study by Carreira and coworkers demonstrated the successful addition of 4-bromophenylmagnesium bromide to oxetan-3-one, affording 3-(4-bromophenyl)oxetan-3-ol (B1526012) in good yield. ethz.ch This intermediate can then be further functionalized.

| Organometallic Reagent | Product | Yield | Reference |

| 4-Bromophenylmagnesium bromide | 3-(4-Bromophenyl)oxetan-3-ol | 79% | ethz.ch |

| Phenyllithium | 3-Phenyloxetan-3-ol | 87% | ethz.ch |

| 4-Methoxyphenylmagnesium bromide | 3-(4-Methoxyphenyl)oxetan-3-ol | 77% | ethz.ch |

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction, when applied to oxetan-3-one, provides access to a diverse range of 3-aminooxetanes, which are valuable building blocks in drug discovery. nih.gov The process typically involves the in-situ formation of an imine or enamine intermediate from the reaction of oxetan-3-one with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

To synthesize an analogue of this compound, one could perform a reductive amination of oxetan-3-one with an appropriate amine, followed by further synthetic manipulations. For instance, a two-step sequence involving the addition of a 4-bromophenyl-containing nucleophile to an imine derived from oxetan-3-one could be a viable route.

| Amine | Reducing Agent | Product |

| Primary Amine (R-NH2) | NaBH3CN | 3-(Alkylamino)oxetane |

| Secondary Amine (R2NH) | NaBH(OAc)3 | 3-(Dialkylamino)oxetane |

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. mdpi.com This approach is particularly valuable for late-stage functionalization and the generation of compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for the formation of C-C bonds. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.orgresearchgate.net

The table below summarizes these key cross-coupling reactions as applied to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh3)4 / Base | Biaryl-substituted oxetane |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | Arylalkyne-substituted oxetane |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd(OAc)2 / XPhos / Base | Arylamine-substituted oxetane mdpi.com |

Reductive Amination for Functionalized Oxetanes

Enantioselective Synthesis of this compound and Chiral Analogues

The synthesis of enantiomerically pure oxetanes is of significant interest due to their increasing application in medicinal chemistry as isosteres for carbonyl and gem-dimethyl groups. illinois.edunih.gov Chiral 2-substituted oxetanes, such as this compound, are valuable building blocks, and various methodologies have been developed to control their stereochemistry. These methods primarily revolve around asymmetric reduction of prochiral ketones and the use of chiral catalysts to direct the formation of the oxetane ring.

Asymmetric Reduction Strategies

A prominent strategy for synthesizing chiral 2-aryloxetanes involves the asymmetric reduction of a prochiral β-haloketone precursor, followed by intramolecular cyclization via a Williamson ether synthesis.

One of the earliest successful approaches utilized a chiral reducing agent generated in situ from lithium borohydride (B1222165) (LiBH₄), (R,R')-N,N'-dibenzoylcystine, and tert-butyl alcohol. rsc.org This system was effective in the enantioselective reduction of various β-halogenoketones. For the synthesis of this compound, the precursor 3-chloro-1-(4-bromophenyl)-1-propanone is reduced to the corresponding (S)-chlorohydrin, which then undergoes base-mediated cyclization. This method has been shown to produce optically active 2-aryl substituted oxetanes with high enantiomeric excesses, reaching up to 89% e.e. rsc.org

Another powerful asymmetric reduction technique employs biocatalysis. Chemoenzymatic methods using whole-cell catalysts offer a green and highly selective alternative. A two-step process has been developed that starts with the whole-cell mediated asymmetric reduction of a β-chloroalkyl arylketone, followed by a stereospecific cyclization of the resulting chlorohydrin. mdpi.com Specifically, the reduction of 3-chloro-1-(4-bromophenyl)propanone using baker's yeast (Saccharomyces cerevisiae) yields the corresponding (S)-chlorohydrin. Subsequent treatment with a base leads to the formation of (S)-2-(4-Bromophenyl)oxetane. mdpi.comuniba.it While the chemical yield for this specific product was modest, the enantiomeric ratio achieved was high. mdpi.comuniba.it

| Precursor | Catalyst/Method | Product | Yield | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | Reference |

| 3-Halo-1-aryl-ketones | LiBH₄ / (R,R')-N,N'-Dibenzoylcystine | 2-Aryl-oxetanes | N/A | Up to 89% e.e. | rsc.org |

| 3-Chloro-1-(4-bromophenyl)propanone | Baker's Yeast | (S)-2-(4-Bromophenyl)oxetane | 9% | 96:4 [S]:[R] | mdpi.comuniba.it |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) / ATH-DKR | anti-1,3-Diols | 41-87% | >99% e.e. | mdpi.com |

N/A: Not Available ATH-DKR: Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution The resulting diols from the ATH-DKR process can be cyclized to form trans-substituted oxetanes. mdpi.com

A further advancement in this area is the asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR). The (R,R)-Teth-TsDPEN-Ru(II) complex has been used for the one-pot double reduction of α-alkyl-β-ketoaldehydes to produce anti-2-alkyl-1,3-diols with excellent yields and enantioselectivities (>99% ee). mdpi.com These enantiomerically enriched diols are ideal precursors for oxetanes. For instance, the regioselective tosylation of the primary hydroxyl group followed by intramolecular O-nucleophilic substitution with a base like n-BuLi affords trans-disubstituted oxetanes. mdpi.com

Chiral Catalyst-Mediated Approaches

The direct use of chiral catalysts to mediate the enantioselective construction of the oxetane ring represents a more atom-economical approach. These methods often involve cycloadditions, C-C bond formations, or desymmetrization reactions.

Iridium-based catalysts have been successfully employed for the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov In a process involving the coupling of primary alcohols with isoprene (B109036) oxide, a chiral iridium complex catalyzes a C-C bond formation that results in neopentyl glycols with exceptional anti-diastereo- and enantioselectivity. nih.gov These diol adducts are then converted to 2,3-trisubstituted oxetanes through a two-step protocol involving chemoselective tosylation of the primary alcohol and subsequent base-induced cyclization. nih.gov

Another innovative strategy is the enantioselective desymmetrization of prochiral 3-substituted oxetanes. A metal-free process using a confined chiral phosphoric acid as a Brønsted acid catalyst enables the effective synthesis of chiral seven-membered 1,4-benzoxazepines from 3-tethered oxetanes. nih.gov This method achieves high yields and high enantioselectivity (≤94% ee) through an intramolecular ring-opening of the oxetane. nih.gov

Chiral hydrogen-bond-donor catalysis has also emerged as a powerful tool. A precisely designed chiral squaramide derivative can catalyze the highly enantioselective addition of trimethylsilyl (B98337) bromide (TMSBr) to a variety of 3-substituted oxetanes. nih.gov This reaction does not form an oxetane but rather opens it to create synthetically valuable chiral 1,3-bromohydrin building blocks, which can then be used in further syntheses. The reaction proceeds with high enantioselectivity, providing a general route to these chiral intermediates from achiral oxetane precursors. nih.gov

| Strategy | Catalyst Type | Substrates | Key Features | Reference |

| Alcohol-Vinyl Epoxide C-C Coupling | Chiral Iridium Complex | Primary alcohols, Isoprene oxide | Forms oxetanes with all-carbon quaternary stereocenters; High diastereo- and enantioselectivity. | nih.gov |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid (Brønsted Acid) | 3-Substituted Oxetanes | Metal-free synthesis of chiral heterocycles from oxetanes; High e.e. (≤94%). | nih.gov |

| Enantioselective Ring Opening | Chiral Squaramide (H-Bond Donor) | 3-Substituted Oxetanes, TMSBr | Forms chiral 1,3-bromohydrins; Catalyst-bound anion acts as nucleophile. | nih.gov |

Flow Chemistry Applications in Oxetane Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages for chemical synthesis, including enhanced safety, scalability, and the ability to utilize highly reactive intermediates that are difficult to handle in traditional batch processes. researchgate.netsci-hub.se These benefits have been applied to the synthesis of the strained oxetane ring system.

A key application of flow chemistry in this area is the generation and trapping of unstable organolithium intermediates. The synthesis of 2,2-disubstituted oxetanes has been achieved using a flow microreactor system for the deprotonation of 2-phenyloxetane (B1633447) with sec-butyllithium (B1581126) (s-BuLi). researchgate.netresearchgate.net By precisely controlling the residence time (on the order of seconds), the highly unstable 2-phenyloxetan-2-yl lithium intermediate can be generated and reacted with various electrophiles in situ. researchgate.net This method allows the reactions to be performed at significantly higher temperatures (e.g., -40 °C) compared to the cryogenic conditions (-78 °C) required in batch mode, affording moderate to good yields of the desired products. researchgate.net

| Flow Reaction | Key Intermediate | Residence Time (Reactor 1) | Temperature | Batch Temperature | Benefit of Flow | Reference |

| Deprotonation of 2-Phenyloxetane and electrophilic trap | 2-Phenyloxetan-2-yl lithium | 12.50 s | -40 °C | -78 °C | Enables use of unstable intermediate at higher temperatures; Improved scalability. | researchgate.net |

| Generation and trapping of 3-Oxetanyllithium | 3-Oxetanyllithium | N/A | N/A | N/A | Allows access to previously unviable C3-functionalization via a nucleophilic oxetane. | nih.gov |

N/A: Not Available

Similarly, flow technology has been instrumental in taming the elusive 3-oxetanyllithium for direct C3-functionalization of the oxetane core. nih.gov Traditional methods for modifying the 3-position typically involve reactions with nucleophiles or cross-coupling reactions. The direct generation of a nucleophilic 3-oxetanyllithium from 3-iodooxetane (B1340047) is problematic in batch due to rapid decomposition. However, using a continuous flow setup allows for its generation and immediate reaction with electrophilic partners like ketones and aldehydes, opening up previously inaccessible chemical space for medicinal chemistry. nih.gov The use of flow chemistry in these instances demonstrates its crucial role in overcoming the limitations of batch processing for the synthesis and functionalization of strained heterocyclic systems like oxetanes. sci-hub.se

Mechanistic Investigations of Reactions Involving 2 4 Bromophenyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The ring-opening of unsymmetrical oxetanes like 2-(4-bromophenyl)oxetane can proceed through various mechanisms, including nucleophilic, electrophilic, and acid-catalyzed pathways. magtech.com.cn The regioselectivity of these reactions is a key aspect, largely governed by a balance of steric and electronic effects. magtech.com.cn

Cationic Ring-Opening Mechanisms

Cationic ring-opening polymerization of oxetanes is a well-documented process. researchgate.netnih.govaston.ac.uk In the context of this compound, cationic mechanisms are initiated by the interaction of a Lewis or Brønsted acid with the oxygen atom of the oxetane ring. This initial step leads to the formation of an oxonium ion, which is a highly reactive intermediate.

Lewis acids play a crucial role in activating the oxetane ring and directing the regioselectivity of the ring-opening reaction. The coordination of the Lewis acid to the oxygen atom enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. In the case of unsymmetrically substituted oxetanes, such as this compound, the choice of Lewis acid can significantly influence which C-O bond is cleaved.

Generally, in the presence of acids, weak nucleophiles will attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This preference is attributed to electronic effects, where the formation of a more stable carbocationic intermediate at the more substituted position is favored. For instance, studies on similar 2-aryloxetanes have shown that Lewis acids like B(C6F5)3 can promote regioselective isomerization to form homoallylic alcohols. uab.cat This proceeds through a zwitterionic intermediate formed after the Lewis acid-promoted ring opening. uab.cat The use of different Lewis acids, such as AlCl3, can lead to different product ratios, highlighting the nuanced control exerted by the catalyst. uab.cat

| Lewis Acid | Product Ratio (Homoallylic alcohol : Allylic alcohol : Dimer) | Reference |

| B(C6F5)3 | 67 : 12 : 21 | uab.cat |

| AlCl3 | Poorer regioselectivity, less dimerization | uab.cat |

This table illustrates the influence of different Lewis acids on the product distribution in the ring-opening of a p-methoxyphenyl substituted oxetane, a model system analogous to this compound.

The stability of the transition state is a key factor. In cationic ring-opening, the transition state often has significant carbocationic character. The presence of the 4-bromophenyl group at the C2 position can stabilize a positive charge at this position through resonance, albeit moderated by the electron-withdrawing nature of the bromine atom. This stabilization would favor a transition state leading to cleavage of the C2-O bond.

Role of Lewis Acids in Regioselectivity

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening reactions are a major class of transformations for oxetanes. magtech.com.cn These reactions involve the direct attack of a nucleophile on one of the carbon atoms of the oxetane ring, leading to its cleavage.

The regioselectivity of nucleophilic attack on unsymmetrical oxetanes is primarily dictated by steric hindrance. Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an SN2-like manner. magtech.com.cn For this compound, this would correspond to an attack at the C4 position.

However, the electronic nature of the substituent also plays a role. The electron-withdrawing 4-bromophenyl group can influence the electrophilicity of the C2 carbon. In reactions where electronic effects dominate, such as those under acidic conditions with weak nucleophiles, attack at the more substituted C2 position can be observed. magtech.com.cn

A study on the reaction of 2-aryloxetanes with aryl borates under neutral conditions demonstrated regioselective ring-opening, suggesting an intramolecular delivery of the aryloxy group. acs.org

The 4-bromophenyl substituent at the C2 position of the oxetane ring exerts both steric and electronic effects that influence the reactivity of the molecule.

Steric Effect: The bulky 4-bromophenyl group provides significant steric hindrance at the C2 position, disfavoring nucleophilic attack at this site. This steric hindrance generally directs strong nucleophiles to the less substituted C4 position.

Studies on related systems have shown that the nature of substituents on the aryl ring of 2-aryloxetanes can impact reaction outcomes, although in some cases, the effect is not significant. acs.org

Regioselectivity of Nucleophilic Attack

Photo-Induced Ring-Opening Reactions

The oxetane ring, despite being less strained than an oxirane ring, is susceptible to cleavage under photochemical conditions. researchgate.net These reactions can proceed through direct excitation or via photoinduced electron transfer (PET). nih.gov For this compound, the presence of the aromatic chromophore influences its photochemical behavior.

One significant photochemical pathway for oxetanes is cycloreversion, essentially a reverse of the Paternò-Büchi reaction used for their synthesis. nih.gov Upon direct irradiation or in the presence of a photosensitizer, the oxetane can cleave back to the precursor carbonyl compound and alkene. In the case of this compound, this would correspond to the formation of 4-bromobenzaldehyde (B125591) and ethylene, although the specific quantum yields and reaction efficiencies would be substrate-dependent. nih.govresearchgate.net

Mechanisms involving photoinduced electron transfer (PET) have also been extensively studied for oxetane ring cleavage. nih.gov Depending on whether an electron is transferred from or to the oxetane, oxidative or reductive cleavage can occur. For instance, in the presence of an electron acceptor like 1,4-dicyanonaphthalene (DCN), irradiation can lead to the formation of a radical cation from the oxetane, initiating a ring-opening cascade that results in fragmentation. nih.gov Conversely, reductive PET with a donor such as triethylamine (B128534) can also induce ring cleavage. nih.gov The bromophenyl group in this compound can play a role in these PET processes, potentially influencing the stability of radical ion intermediates.

| Photochemical Reaction Type | Initiation Method | General Products from this compound | Key Mechanistic Feature |

| Cycloreversion (Reverse Paternò-Büchi) | Direct UV irradiation or photosensitization | 4-Bromobenzaldehyde and Ethylene | Cleavage of the four-membered ring to its synthetic precursors. nih.gov |

| Oxidative Ring Cleavage | Photoinduced Electron Transfer (PET) to an acceptor (e.g., DCN) | Fragmentation products | Formation of an oxetane radical cation intermediate. nih.gov |

| Reductive Ring Cleavage | Photoinduced Electron Transfer (PET) from a donor (e.g., triethylamine) | Ring-opened products | Formation of an oxetane radical anion intermediate. nih.gov |

Polymerization Mechanisms Involving Oxetane Ring-Opening

The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) is a primary driving force for its ring-opening polymerization (ROP). radtech.org This process allows for the synthesis of polyethers with unique properties. Both cationic and anionic mechanisms can be employed to polymerize oxetanes.

Cationic Ring-Opening Polymerization (CROP) of Oxetanes

Cationic ring-opening polymerization is the most common and well-studied method for polymerizing oxetanes. radtech.org The polymerization is typically initiated by electrophilic species, such as protons generated from photo-acid generators (PAGs) upon UV irradiation, or by Lewis acids. radtech.orgresearchgate.net

The mechanism proceeds via three main steps:

Initiation: An electrophile, such as a proton (H⁺), attacks the oxygen atom of the oxetane ring, which is the most basic site. This leads to the formation of a protonated oxetane, a tertiary oxonium ion. aston.ac.uk

Propagation: The strained oxonium ion undergoes nucleophilic attack by the oxygen atom of another monomer molecule. This attack opens the ring and regenerates the oxonium ion at the end of the growing polymer chain. This process repeats, leading to the elongation of the polyether chain. aston.ac.ukgoogle.com The reactivity in CROP is sensitive to the substitution pattern on the oxetane ring; 3,3-disubstituted oxetanes are generally more reactive than those substituted at the 2- and 4-positions. google.com

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile (including the counter-ion) or through chain transfer to the monomer or polymer. aston.ac.uk A significant side reaction in the CROP of oxetanes is "back-biting," where the growing chain end reacts intramolecularly to form cyclic oligomers, most notably a cyclic tetramer. aston.ac.uk

Photoinitiators, such as onium salts like (4-methoxyphenyl)phenyliodonium hexafluoroantimonate, are often used to achieve spatial and temporal control over the polymerization. researchgate.netgoogle.com

| Initiator Type | Example | Activation Method |

| Photo-Acid Generator (PAG) | (4-octyloxydiphenyl)iodonium hexafluoroantimonate (OPPI) | UV Irradiation |

| Oxidative Initiator | Tris(4-bromophenyl)aminium hexafluoroantimonate (TPABrSbF₆) | Oxidation of monomer/promoter |

| Lewis Acid/Salt | Tritylium hexafluoroantimonate [C(C₆H₅)₃SbF₆] | Direct addition |

| Brønsted Acid System | BF₃·OEt₂ / Ethanediol | Direct addition |

Anionic Polymerization and Controlled Polymerization Techniques

While less common than CROP, anionic ring-opening polymerization of oxetanes is also possible. radtech.org This process typically requires an activated monomer, as the oxetane ring is not electrophilic enough to react with simple anionic initiators. The polymerization can be initiated by strong bases or organometallic compounds. rsc.org For instance, an initiating system based on tetraoctylammonium bromide combined with a trialkylaluminum can facilitate the controlled anionic polymerization of oxetane, yielding polyoxetanes with low polydispersity (Đ < 1.2). rsc.org

Controlled polymerization techniques aim to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and specific architectures. In the context of radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for controlling the polymerization of vinyl monomers by using a thiocarbonylthio chain transfer agent (CTA). specificpolymers.com While RAFT is not directly applicable to the ring-opening of oxetanes, the principles of controlling active species are relevant. Living polymerization methods, such as the "activation chain end" (ACE) mechanism, have been developed for CROP of oxetanes to achieve better control and synthesize well-defined polyoxetanes. nih.gov Anionic ROP of activated oxetanes can also exhibit living characteristics, allowing for the synthesis of block copolymers. rsc.orgethernet.edu.et

Copolymerization with Other Monomers (e.g., Carbon Dioxide)

Oxetanes can be copolymerized with other monomers to create polymers with tailored properties. A significant example is the alternating copolymerization of oxetanes with carbon dioxide (CO₂), a renewable and abundant C1 feedstock. rsc.orgrsc.org This reaction produces aliphatic polycarbonates, which are of interest for their potential biodegradability. rsc.org

The copolymerization is typically mediated by metal-based catalysts (e.g., salen-cobalt complexes) or metal-free organocatalytic systems. rsc.orgkaust.edu.sa The mechanism involves the coordination and activation of both the oxetane and CO₂ by the catalyst, followed by alternating insertion of the two monomers into the growing polymer chain. rsc.org

Two main pathways are possible in this copolymerization:

Direct Copolymerization: Alternating insertion of oxetane and CO₂ leads directly to the formation of a linear polycarbonate.

Cyclic Carbonate Formation and ROP: The initial coupling of one oxetane molecule with one CO₂ molecule can form a six-membered cyclic carbonate (e.g., trimethylene carbonate from oxetane). kaust.edu.sa This cyclic monomer can then undergo a subsequent ring-opening polymerization to yield the polycarbonate. rsc.org

The selectivity between linear polymer and cyclic carbonate formation is highly dependent on the catalyst system and reaction conditions. kaust.edu.sa Similar ring-opening copolymerization (ROCOP) strategies have been explored with other heteroallenes like carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂). chemrxiv.orgnih.gov

Reactivity of the Bromophenyl Moiety in this compound

The bromophenyl group of the molecule imparts reactivity characteristic of a substituted benzene (B151609) ring, primarily through electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura reaction being a prominent example. eie.grwiley.comubc.ca These reactions typically involve a palladium catalyst to couple an organoboron compound with a halide or triflate. ubc.ca In the context of this compound, the aryl bromide moiety is an excellent handle for such transformations.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new biaryl product and regenerate the palladium(0) catalyst.

Detailed studies on the regioselective Suzuki-Miyaura cross-coupling of substrates containing a 2-(4-bromophenyl) group have demonstrated that the reaction's selectivity can be controlled by the choice of ligand on the palladium catalyst. For instance, in a related system, 2-(4-bromophenyl)-5-chloropyrazine, the use of ligands like Xantphos can direct the coupling to the aryl bromide position with high selectivity. researchgate.net This allows for the synthesis of 2-(biphenyl-4-yl)oxetane derivatives from this compound and various arylboronic acids.

Table 1: Illustrative Suzuki-Miyaura Coupling of Aryl Bromides This table is based on representative Suzuki-Miyaura reactions of aryl bromides to illustrate the expected transformation of this compound.

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 4-Bromobenzotrifluoride | Phenylboronic acid | PdCl2-L1 | 4-(Trifluoromethyl)biphenyl | researchgate.net |

| 2-(4-Bromophenyl)pyrazine | Arylboronic acid | Pd(dba)2/Xantphos | 2-(Aryl-phenyl)pyrazine | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Tris(2-methoxyphenyl) derivative | nih.gov |

Halogen-Metal Exchange Reactions and Subsequent Functionalization

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. tcnj.edu This transformation typically involves treating the halide with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures to prevent side reactions with electrophilic functional groups present in the molecule. tcnj.edu

For this compound, the bromine atom can be exchanged with a metal, such as lithium, to form the corresponding aryllithium species. This intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups at the 4-position of the phenyl ring.

A similar strategy has been demonstrated where a halogen-metal exchange on 1-bromo-4-iodobenzene (B50087) with butyllithium (B86547) generated an organolithium species that subsequently added to oxetan-3-one. nih.gov This highlights the feasibility of generating such reactive intermediates in the presence of an oxetane ring. The resulting organolithium derivative of 2-phenyloxetane (B1633447) can react with electrophiles such as water, alkyl halides (e.g., methyl iodide), or aldehydes (e.g., benzaldehyde) to yield the corresponding functionalized products. tcnj.edu

Radical Functionalization of Substituted Oxetanes

Recent advancements have focused on the radical functionalization of strained heterocycles like oxetanes. chemrxiv.org Photoredox catalysis, in particular, has emerged as a mild and effective method for generating alkyl radicals for carbon-carbon bond formation. acs.orgnih.gov While direct radical functionalization of this compound is not extensively documented, studies on analogous 3-aryl-oxetane systems provide significant mechanistic insights that are directly applicable. chemrxiv.orgchemrxiv.org

Generation of Benzylic Oxetane Radicals

Benzylic tertiary radicals can be generated from 3-aryl-3-carboxylic acid oxetane precursors using visible-light photoredox catalysis. acs.orgnih.gov The process begins with the excitation of a photocatalyst (e.g., an iridium complex) by visible light. The excited photocatalyst then engages in an electron transfer with the deprotonated carboxylic acid, generating a carboxylate radical. This radical undergoes rapid decarboxylation (loss of CO₂) to form the desired tertiary benzylic oxetane radical. acs.org This method avoids harsh conditions and provides a controlled route to these highly reactive intermediates. chemrxiv.org

Conjugate Addition Reactions

Once formed, the benzylic oxetane radical can participate in conjugate addition reactions (Giese-type reactions) with activated alkenes. acs.org This allows for the formation of new carbon-carbon bonds and the synthesis of complex, 3,3-disubstituted oxetanes. chemrxiv.orgacs.org A diverse range of radical acceptors, including acrylates, vinyl ketones, sulfones, phosphonates, and nitriles, can be employed, leading to a variety of medicinally relevant products. acs.org The reaction of the tertiary benzylic oxetane radical with an acrylate, for example, results in a new, more substituted oxetane derivative alongside small amounts of dimerized and reduced byproducts. acs.org

Table 2: Scope of Conjugate Addition of Benzylic Oxetane Radicals to Activated Alkenes Data adapted from studies on 3-aryl-oxetane derivatives, illustrating the principle of the reaction.

| Oxetane Precursor | Radical Acceptor | Product Structure | Yield | Reference |

|---|---|---|---|---|

| 3-Phenyl-oxetane-3-carboxylic acid | Ethyl acrylate | 3-(3-Ethoxy-3-oxopropyl)-3-phenyloxetane | 61% | acs.org |

| 3-Phenyl-oxetane-3-carboxylic acid | Methyl vinyl ketone | 3-(3-Oxobutyl)-3-phenyloxetane | 41% | acs.org |

| 3-Phenyl-oxetane-3-carboxylic acid | Phenyl vinyl sulfone | 3-(2-(Phenylsulfonyl)ethyl)-3-phenyloxetane | 32% | acs.org |

| 3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Ethyl acrylate | 3-(3-Ethoxy-3-oxopropyl)-3-(4-fluorophenyl)oxetane | 67% | acs.org |

| 3-Phenyl-oxetane-3-carboxylic acid | Acrylonitrile | 3-(2-Cyanoethyl)-3-phenyloxetane | 30% | acs.org |

Influence of Ring Strain on Radical Reactivity and Selectivity

The inherent ring strain of the oxetane ring (approximately 106 kJ·mol⁻¹) plays a crucial role in the reactivity of the benzylic oxetane radical. nih.gov Computational and experimental studies show that benzylic radicals incorporated within a strained four-membered ring are less stable and more π-delocalized compared to their unstrained acyclic counterparts. acs.orgnih.gov This decreased stability makes the subsequent Giese addition step more exergonic and essentially irreversible. nih.gov In contrast, the addition of unstrained benzylic radicals to acrylates is often reversible, leading to lower product yields and increased formation of radical dimerization byproducts. acs.orgchemrxiv.org

Furthermore, the electronegative oxygen atom in the oxetane ring influences the hybridization of the ring carbons (Bent's rule), leading to greater p-character in the carbon-carbon bonds. acs.org This enhances the delocalization of the radical into the aromatic system, which lowers the spin density at the benzylic carbon. chemrxiv.org This delocalization is critical for minimizing undesired radical dimerization and increasing the yield of the desired conjugate addition product. chemrxiv.org

Rearrangement and Ring-Expansion Reactions of Oxetane Derivatives

The high ring strain of oxetanes makes them susceptible to rearrangement and ring-expansion reactions, often catalyzed by Lewis acids or proceeding through carbocationic intermediates. sioc-journal.cnacs.org These reactions provide pathways to larger, more stable heterocyclic systems like tetrahydrofurans or carbocyclic compounds like cyclobutanones. acs.orgresearchgate.net

For example, treatment of substituted oxetanes with a Lewis acid such as BF₃·OEt₂ can induce ring-opening to form a carbocation. This intermediate can then undergo various rearrangements. Depending on the substitution pattern, the reaction can lead to the formation of a cyclobutanone, a tetrahydrofuran (B95107) derivative, or even a cyclopentanone. acs.org In one specific case, a chiral 2-phenyloxetane derivative was successfully converted into a chiral (R)-2-phenyltetrahydrofuran through a straightforward ring-expansion reaction. researchgate.net

Another related transformation is the expansion of epoxides (oxiranes) to oxetanes using reagents like dimethylsulfoxonium methylide. acs.org While the initial epoxide-to-oxetane expansion occurs at elevated temperatures, further expansion to a five-membered oxolane (tetrahydrofuran) requires even more forcing conditions. acs.org Skeletal rearrangements can also occur under specific conditions, as seen in the bromination of a polycyclic oxetane, which led to an isomeric dibromo compound through the migration of a C-C bond within the strained framework. nih.gov

Computational and Theoretical Investigations of 2 4 Bromophenyl Oxetane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the properties and reactivity of organic molecules like 2-(4-Bromophenyl)oxetane.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving oxetanes, such as ring-opening or cycloaddition reactions, DFT can provide a step-by-step understanding of the molecular transformations.

For instance, in reactions involving the interaction of vinyl oxetanes with arynes, DFT calculations can help to rationalize the observed product distributions. acs.org A plausible mechanism involves an initial Diels-Alder reaction between the vinyl oxetane (B1205548) and the aryne, followed by a ring-opening of the strained oxetane ring. acs.org The transition state structures for these steps can be located and their energies calculated to determine the feasibility of the proposed pathway. acs.orgresearchgate.net DFT studies on similar systems have shown that factors like steric hindrance and electronic effects of substituents on the aryl ring can significantly influence the activation barriers and, consequently, the reaction outcomes. researchgate.net

A key aspect of these studies is the identification of transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the kinetic feasibility of a reaction pathway. For example, in the hydrohalogenation of alkynes, DFT calculations have been used to support a pseudo-intramolecular mechanism by identifying a stable transition state that leads to the observed syn-selective product. researchgate.net

The oxetane ring is characterized by significant ring strain, estimated to be around 106 kJ·mol⁻¹. nih.gov This inherent strain is a major driver of its reactivity, particularly in ring-opening reactions. DFT calculations can be employed to quantify this strain energy and to understand how substituents, such as the 4-bromophenyl group, modulate it.

The puckering of the oxetane ring is a consequence of the balance between angle strain and torsional strain. While unsubstituted oxetane is nearly planar, the introduction of substituents can lead to a more puckered conformation to alleviate unfavorable steric interactions. acs.orgillinois.edu X-ray crystallography of some substituted oxetanes has revealed puckering angles of around 8.7° to 16°. acs.org DFT calculations can model these conformational preferences and provide insights into the energetic landscape of ring puckering.

The reactivity of oxetanes is directly linked to their strain. For example, in reactions with arynes, the ring strain of vinyl epoxides and oxetanes facilitates a ring-opening process that is not observed with less strained analogues like vinyl cyclopropanes under the same conditions. acs.org DFT calculations can be used to compare the energetics of these different reaction pathways and explain the observed differences in reactivity.

Understanding the electronic distribution within a molecule is key to predicting its reactivity. DFT calculations, often in conjunction with population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution in this compound. mdpi.comresearchgate.net

This analysis helps to identify the nucleophilic and electrophilic sites within the molecule. The oxygen atom of the oxetane ring, with its lone pairs of electrons, is expected to be a primary nucleophilic center. Conversely, the carbon atoms bonded to the oxygen are electrophilic in nature due to the polarization of the C-O bonds. The 4-bromophenyl group can also influence the charge distribution through inductive and resonance effects.

Identifying these reactive sites is crucial for predicting how this compound will interact with other reagents. For example, in a reaction with a nucleophile, the attack is likely to occur at one of the electrophilic carbon atoms of the oxetane ring, leading to ring-opening. Conversely, in the presence of an electrophile, the oxygen atom is the most probable site of interaction. DFT calculations can quantify the relative reactivity of these different sites by examining properties such as atomic charges and frontier molecular orbitals (HOMO and LUMO). researchgate.net

Energetic Analysis of Ring Strain and Reactivity

Molecular Dynamics Simulations (if applicable to specific reaction types)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, which can be particularly useful for understanding reaction dynamics and conformational flexibility. warwick.ac.uk While direct MD simulations of entire reaction pathways can be computationally expensive, they can be applied to study specific aspects of reactions involving this compound.

For example, MD simulations could be used to explore the conformational landscape of the this compound molecule in different solvents. This can help to understand how the solvent environment influences the preferred conformation of the molecule and, consequently, its reactivity. In the context of enzymatic reactions, MD simulations can be used to study the binding of an oxetane-containing substrate to the active site of an enzyme and to explore the conformational changes that occur during the binding process. researchgate.net

MD simulations have also been used to study the conformational preferences of peptides containing oxetane-based amino acid mimics. warwick.ac.uk These studies have shown that the incorporation of an oxetane unit can induce turn-like structures in the peptide backbone, highlighting the significant conformational impact of this four-membered ring. warwick.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxetane-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For oxetane-containing compounds, QSAR models can be developed to predict their activity against a particular biological target, such as an enzyme or a receptor. nih.gov

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of oxetane-containing compounds with known biological activities is compiled.

Descriptor Calculation: A set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the physicochemical properties, topology, and electronic structure of the molecules.

Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that relates the calculated descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set of compounds. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of new, untested oxetane-containing compounds and to guide the design of more potent analogues. QSAR studies have been successfully applied to various classes of bioactive compounds and can be a valuable tool in the drug discovery process for oxetane-based therapeutics. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

The structural elucidation of novel or synthesized compounds heavily relies on spectroscopic techniques. Computational chemistry provides powerful tools to predict spectroscopic parameters, which can aid in the interpretation of experimental data and confirm the structure of molecules like this compound. While specific computational studies dedicated solely to this compound are not extensively documented in publicly available literature, the methodologies for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are well-established for similar heterocyclic systems. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov These predictions can help in assigning signals in experimental spectra, distinguishing between isomers, and understanding the electronic environment of different nuclei within the molecule.

The general approach involves:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is typically achieved by performing a conformational search followed by geometry optimization using a suitable level of theory (e.g., B3LYP-D3/6-31G(d)). github.io

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose with a functional like mPW1PW91 and a suitable basis set (e.g., 6-311+G(d,p)). nih.govchemrxiv.org

Scaling and Referencing: The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a linear scaling approach or by referencing to a standard compound like tetramethylsilane (B1202638) (TMS), for which the shieldings are calculated at the same level of theory.

For this compound, one would expect distinct signals for the protons on the oxetane ring and the aromatic protons. The protons on the oxetane ring are diastereotopic and would be expected to show complex splitting patterns due to geminal and vicinal coupling. While a complete computational dataset for this compound is not available, experimental ¹H NMR data for the related (S)-2-phenyloxetane provides a useful comparison.

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.48–7.27 | m |

| CH (benzylic) | 5.69–5.65 | m |

| CH₂ (ring) | 4.86–4.81 | m |

| CH₂ (ring) | 4.69–4.50 | m |

| CH₂ (ring) | 3.07–2.98 | m |

| CH₂ (ring) | 2.72–2.63 | m |

Infrared (IR) Spectroscopy

Computational methods are also proficient at predicting vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the frequencies and intensities of the vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

For this compound, key predicted vibrational modes would include:

C-O-C stretching of the oxetane ring (typically around 980-1150 cm⁻¹).

Aromatic C-H stretching (above 3000 cm⁻¹).

Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).

C-Br stretching (typically in the 500-600 cm⁻¹ region).

While specific calculated IR data for this compound is not published, data for related compounds like 2-(4-bromophenyl)-2-methyloxirane (B8761372) shows characteristic peaks that would be expected to be similar. mdpi.com

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Oxetane C-O-C | 1150-980 | Asymmetric/Symmetric Stretching |

| Aryl-Br | 600-500 | Stretching |

Mass Spectrometry (MS)

Predicting mass spectra computationally is more complex than for NMR or IR. While it is straightforward to calculate the exact mass of the molecular ion, predicting the fragmentation pattern requires an understanding of the complex unimolecular reactions that occur in the mass spectrometer. nih.gov Computational approaches can be used to calculate the energies of potential fragment ions and the activation energies for different fragmentation pathways. nih.gov

For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for phenyl-substituted oxetanes that could be investigated computationally include:

Retro-[2+2] cycloaddition: This would lead to the formation of 4-bromostyrene (B1200502) and formaldehyde.

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the loss of a neutral molecule.

Loss of the bromo-phenyl group: Fragmentation leading to an oxetane cation.

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

|---|---|---|

| 214/216 | [M]⁺ (Molecular Ion) | Characteristic 1:1 ratio for Bromine isotopes |

| 184/186 | [M - CH₂O]⁺ | Result of retro-[2+2] cycloaddition |

| 157 | [C₆H₄Br]⁺ | Loss of the oxetane ring |

| 134 | [M - Br]⁺ | Loss of the bromine atom |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

The synergy between computational prediction and experimental data is crucial for the unambiguous structural elucidation of complex molecules. As computational methods continue to improve in accuracy and efficiency, their role in chemical research will undoubtedly expand. mdpi.com

Advanced Structural Characterization and Conformational Analysis of 2 4 Bromophenyl Oxetane

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-(4-bromophenyl)oxetane is not publicly available, extensive crystallographic data for closely related 2-aryloxetanes and other substituted oxetanes allow for a detailed and accurate prediction of its solid-state conformation. nih.govchemrxiv.org

The geometry of the this compound molecule in the solid state is defined by its bond lengths, bond angles, and torsion angles. Based on data from analogous structures, the oxetane (B1205548) ring is expected to exhibit significant ring strain, which influences these parameters. acs.org The carbon-oxygen bonds within the oxetane ring are typically around 1.46 Å, and the carbon-carbon bonds are approximately 1.53 Å. acs.org The internal angles of the ring deviate significantly from the ideal tetrahedral angle of 109.5°, with the C-O-C angle being approximately 90.2° and the C-C-C angle around 84.8°. acs.org The bond connecting the phenyl ring to the oxetane ring (C-C) is expected to have a length typical for a single bond between an sp² and an sp³ hybridized carbon. The carbon-bromine bond length in the phenyl ring will be consistent with standard values for bromo-aromatic compounds.

A representative table of expected bond lengths and angles for this compound, based on published data for analogous compounds, is provided below.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Lengths (Å) | ||||

| C-O | C(2) | O(1) | ~1.46 | |

| C-O | C(4) | O(1) | ~1.46 | |

| C-C | C(2) | C(3) | ~1.53 | |

| C-C | C(3) | C(4) | ~1.53 | |

| C-C | C(2) | C(1') | ~1.51 | |

| C-Br | C(4') | Br | ~1.90 | |

| Bond Angles (°) | ||||

| C-O-C | C(2) | O(1) | C(4) | ~90-92 |

| O-C-C | O(1) | C(2) | C(3) | ~92 |

| C-C-C | C(2) | C(3) | C(4) | ~85 |

| O-C-C(Ar) | O(1) | C(2) | C(1') | ~110 |

| Torsion Angles (°) | ||||

| O-C-C-C | O(1) | C(2) | C(3) | C(4) |

| C(Ar)-C-O-C | C(1') | C(2) | O(1) | C(4) |

Note: The values presented are approximations based on data from analogous 2-aryloxetane structures. The actual values for this compound may vary.

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate some of the inherent ring strain. core.ac.uk The degree of puckering can be described by a puckering angle. For unsubstituted oxetane, this angle is relatively small, around 8.7° at 140 K. acs.org However, the introduction of a substituent at the 2-position, such as the 4-bromophenyl group, is known to increase the puckering angle due to increased steric and eclipsing interactions. acs.org For some substituted oxetanes, this angle can be as high as 16°. acs.org

In the crystalline state, molecules of this compound will be arranged in a specific three-dimensional lattice, stabilized by a network of intermolecular interactions. Given the chemical functionalities present, several types of interactions are anticipated. Weak C-H···O hydrogen bonds are likely to occur, involving hydrogen atoms from the oxetane or phenyl rings and the oxygen atom of a neighboring oxetane ring.

Analysis of Oxetane Ring Puckering and Conformation

Solution-State Conformational Analysis (e.g., using NMR spectroscopy, not just basic identification)

In solution, the this compound molecule is not static but exists in a dynamic equilibrium between different conformations. Advanced NMR spectroscopic techniques, particularly the Nuclear Overhauser Effect (NOE), are powerful tools for elucidating the preferred conformations and the dynamics of this equilibrium in the solution state. mdpi.comcopernicus.org

By irradiating specific protons and observing which other protons show an enhancement in their signal, it is possible to determine through-space proximities between atoms. For this compound, NOE experiments would be crucial in confirming the pseudo-equatorial preference of the 4-bromophenyl group. NOE correlations would be expected between the proton at the C2 position of the oxetane ring and the ortho-protons of the phenyl ring. The magnitude of these NOEs can provide quantitative information about the average internuclear distances and, by extension, the time-averaged conformation of the molecule in solution.

Furthermore, detailed analysis of proton-proton coupling constants (³JHH) within the oxetane ring can provide additional insights into the ring's puckering and the dihedral angles between adjacent protons. researchgate.net The dynamic nature of the conformational equilibrium can also be studied using variable temperature NMR experiments. Changes in the chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the conformational interchange. For some substituted oxetanes, the interconversion between puckered conformations can be slow on the NMR timescale at low temperatures, leading to the observation of distinct signals for each conformer. researchgate.net

Spectroscopic Analysis of Electronic Transitions

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum arises from the absorption of electromagnetic radiation, which excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound are the bromophenyl group and the oxetane ring.

The primary electronic transitions are expected to be associated with the aromatic system. The bromophenyl group will exhibit characteristic π → π* transitions. These transitions, typical for benzene (B151609) and its derivatives, usually appear as a series of bands in the UV region. The presence of the bromine atom, a halogen substituent, will act as an auxochrome, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, moving them to longer wavelengths.

The oxetane ring itself, being a saturated heterocycle, does not have π electrons and therefore its n → σ* transitions occur at very high energies, typically in the vacuum UV region, and are not usually observed in a standard UV-Vis spectrum. uzh.ch Therefore, the UV-Vis spectrum of this compound will be dominated by the absorptions of the bromophenyl moiety. The position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) provide a fingerprint of the molecule's electronic structure.

Applications of 2 4 Bromophenyl Oxetane and Its Derivatives in Medicinal Chemistry and Drug Discovery

Scaffold Design for Novel Therapeutic Agents

Beyond bioisosterism, the oxetane (B1205548) ring, including derivatives like 2-(4-bromophenyl)oxetane, serves as a versatile scaffold for constructing novel therapeutic agents. researchgate.netenamine.net Its incorporation can fundamentally alter a molecule's properties, providing a path to overcome common drug development hurdles such as poor solubility, high metabolic clearance, or off-target toxicity. nih.govnih.gov The rigid, three-dimensional nature of the oxetane ring can also help to lock a molecule into a bioactive conformation, enhancing potency and selectivity. nih.gov

The development of kinase inhibitors is a major focus in modern oncology and immunology. mdpi.comnih.gov The oxetane scaffold has been successfully incorporated into several kinase inhibitors to improve their drug-like properties. nih.gov For example, the nonclassical isosteric replacement of a carbonyl group with an oxetane has been proposed as a strategy to engage the critical "hinge" region of kinases, which typically forms hydrogen bonds with inhibitors. mdpi.comresearchgate.net

In one instance, a late-stage drug optimization campaign for the spleen tyrosine kinase (SYK) inhibitor entospletinib (B612047) involved the introduction of an oxetane. acs.orgsemanticscholar.org Replacing a morpholine (B109124) group with an oxetanyl-piperazine moiety reduced the basicity of a nearby nitrogen, which improved cellular selectivity, while maintaining high metabolic stability and aqueous solubility. semanticscholar.org The this compound scaffold provides a valuable starting point for such designs, with the bromine atom offering a convenient handle for further chemical modification through cross-coupling reactions to build more complex inhibitors. mdpi.com

Peptides and macrocycles are important classes of therapeutics, but their development is often challenged by poor cell permeability and susceptibility to enzymatic degradation. The incorporation of oxetane-containing amino acids into peptide backbones has emerged as a powerful strategy to address these issues. acs.orgsemanticscholar.org

Research has shown that replacing a backbone amide bond with an oxetane ring can induce a turn-like conformation in a linear peptide. nih.gov This pre-organization brings the peptide's N- and C-termini into closer proximity, which can significantly enhance the efficiency of challenging macrocyclization reactions, particularly for smaller peptides. nih.gov The resulting oxetane-modified cyclic peptides (OMCPs) often retain biological activity. nih.gov Furthermore, amino-oxetanes have been used in peptidomimetics to improve stability against enzymatic degradation while maintaining bioactivity. nih.govacs.orgsemanticscholar.org The use of building blocks like bisbromo-oxetane to "staple" peptides into a specific secondary structure has also been shown to improve crucial drug-like properties, including solubility and metabolic stability. nih.gov

Development of Fluorinated Oxetane Derivatives for Enhanced Drug Properties

The strategic introduction of fluorine into drug candidates is a well-established method for enhancing therapeutic efficacy. researchgate.netnews-medical.net When combined with the oxetane scaffold, fluorination can lead to compounds with superior drug-like properties. news-medical.netchemrxiv.org Researchers have focused on developing synthetic pathways to access fluorinated oxetanes, which were previously difficult to prepare. news-medical.net

Recent breakthroughs include a catalytic transformation that converts epoxides into α,α-difluoro-oxetanes, a highly prized class of compounds. news-medical.net This method overcomes traditional challenges such as ring rupture and defluorination that plagued earlier synthetic attempts. news-medical.net These fluorinated oxetanes are considered valuable isosteres of CH₂ units within an oxetane or the C=O group in β-lactones, combining the structural benefits of the small heterocycle with the unique attributes of fluorine. news-medical.net

Studies on fluorinated oxetane building blocks reveal their significant impact on physicochemical properties. For instance, fluorination can dramatically alter acidity, with the replacement of a gem-dimethyl group with a fluorinated oxetane lowering pKa values by up to three units. chemrxiv.org This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemrxiv.org Furthermore, fluorination often enhances metabolic stability by blocking sites susceptible to enzymatic degradation. chemrxiv.orgpharmablock.com An example from AstraZeneca demonstrated that a trifluoromethyl oxetane derivative not only boosted potency but also showed no detectable metabolism in human liver microsomes (HLM), unlike its non-fluorinated counterparts. pharmablock.com

Table 1: Impact of Fluorination on Oxetane Derivatives

| Feature | Observation | Source(s) |

|---|---|---|

| Synthesis | A novel catalytic method enables the conversion of epoxides to α,α-difluoro-oxetanes. | news-medical.net |

| Physicochemical Properties | Fluorination significantly lowers pKa, enhancing acidity. | chemrxiv.org |

| Metabolic Stability | Trifluoromethyl oxetane derivatives exhibit high stability in human liver microsomes (HLM). | pharmablock.com |

| Drug Design Potential | Fluorinated oxetanes serve as isosteres for other functional groups, offering improved potency and selectivity. | news-medical.netchemrxiv.org |

Influence on Physicochemical Properties Relevant to Drug Discovery

A primary challenge in drug discovery is achieving adequate aqueous solubility to ensure sufficient bioavailability. The oxetane motif, being polar and three-dimensional, is frequently introduced to enhance the solubility of parent compounds. acs.orgnih.gov The magnitude of this effect can be dramatic; replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of anywhere from 4 to over 4000, depending on the molecular context. researchgate.netacs.orgscirp.org